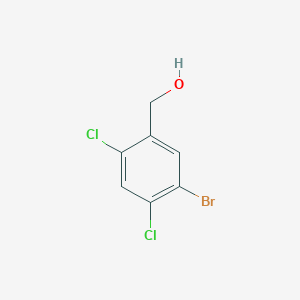

5-Bromo-2,4-dichlorobenzyl alcohol

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-2,4-dichlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2O/c8-5-1-4(3-11)6(9)2-7(5)10/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAULHVSUAYVKQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201283746 | |

| Record name | Benzenemethanol, 5-bromo-2,4-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201283746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1805023-63-5 | |

| Record name | Benzenemethanol, 5-bromo-2,4-dichloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1805023-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 5-bromo-2,4-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201283746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-2,4-dichlorobenzyl alcohol molecular structure

An In-Depth Technical Guide to 5-Bromo-2,4-dichlorobenzyl Alcohol: Synthesis, Structural Elucidation, and Applications in Drug Development

Authored by: Senior Application Scientist

Abstract: 5-Bromo-2,4-dichlorobenzyl alcohol is a halogenated aromatic compound whose structural complexity makes it a valuable intermediate in the synthesis of advanced pharmaceutical agents and complex organic molecules. This guide provides a comprehensive technical overview of its molecular structure, detailed protocols for its synthesis and purification, and a thorough analysis of its spectroscopic characteristics for structural validation. We will explore the causality behind methodological choices, from the selection of reducing agents to the interpretation of spectral data. Furthermore, this document outlines its applications as a building block in drug discovery and provides essential safety and handling protocols for laboratory and industrial settings.

Introduction: The Role of Halogenated Benzyl Alcohols in Medicinal Chemistry

Halogenated benzyl alcohol derivatives are a cornerstone in the synthesis of active pharmaceutical ingredients (APIs). The specific placement of halogen atoms on the benzene ring profoundly influences the molecule's steric and electronic properties, such as lipophilicity and metabolic stability. These characteristics are critical for modulating the pharmacokinetic and pharmacodynamic profiles of a drug candidate. 5-Bromo-2,4-dichlorobenzyl alcohol, with its distinct substitution pattern, serves as a key precursor, enabling chemists to introduce a reactive hydroxymethyl group alongside a precisely halogenated phenyl ring into a target molecule. Its utility is exemplified in the synthesis of compounds targeting various receptors and enzymes, making a deep understanding of its properties essential for researchers in drug development.[1]

Molecular Structure and Physicochemical Properties

The structure of 5-Bromo-2,4-dichlorobenzyl alcohol is defined by a benzene ring substituted with two chlorine atoms at positions 2 and 4, a bromine atom at position 5, and a hydroxymethyl (-CH₂OH) group at position 1. This specific arrangement dictates its reactivity and physical properties.

Visualizing the Core Structure

The following diagram illustrates the IUPAC numbering and the arrangement of substituents on the benzyl alcohol core.

Caption: Molecular structure of 5-Bromo-2,4-dichlorobenzyl alcohol.

Physicochemical Data Summary

The properties of 5-Bromo-2,4-dichlorobenzyl alcohol are influenced by its three halogen substituents and the polar alcohol group. The following table summarizes its key computed and estimated properties, drawing comparisons with the related compound 2,4-Dichlorobenzyl alcohol.[1][2]

| Property | 5-Bromo-2,4-dichlorobenzyl alcohol (Predicted/Estimated) | 2,4-Dichlorobenzyl alcohol (Experimental) | Justification for Estimation |

| Molecular Formula | C₇H₅BrCl₂O | C₇H₆Cl₂O | Addition of one Bromine atom, removal of one Hydrogen. |

| Molecular Weight | 255.93 g/mol | 177.02 g/mol | Calculated based on atomic masses. |

| Melting Point | > 60 °C | 57-60 °C[2] | The addition of the heavier bromine atom and increased molecular symmetry is expected to raise the melting point. |

| Boiling Point | > 150 °C (at 25 mmHg) | 150 °C (at 25 mmHg)[2] | Increased molecular weight will lead to a higher boiling point. |

| Appearance | White to off-white crystalline solid | White crystalline solid | Typical appearance for halogenated aromatic compounds. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., Methanol, Ethanol, Dichloromethane) | Similar | The polar alcohol group allows for some water solubility, but the halogenated ring dominates, favoring organic solvents. |

Synthesis and Purification Protocol

The most direct and efficient synthesis of 5-Bromo-2,4-dichlorobenzyl alcohol involves the selective reduction of the corresponding benzoic acid or benzaldehyde. The choice of starting material and reducing agent is critical for achieving high yield and purity while avoiding side reactions.

Synthetic Pathway: Reduction of 5-Bromo-2,4-dichlorobenzoic Acid

The reduction of a carboxylic acid to a primary alcohol is a robust and well-documented transformation. Strong, nucleophilic hydrides like Lithium Aluminum Hydride (LiAlH₄) are highly effective for this purpose.

Caption: Workflow for the synthesis and purification of the target compound.

Step-by-Step Experimental Protocol

Materials:

-

5-Bromo-2,4-dichlorobenzoic acid (1.0 equiv)

-

Lithium Aluminum Hydride (LiAlH₄) (2.5-3.0 equiv)[3]

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethanol & Hexanes (for recrystallization)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-Bromo-2,4-dichlorobenzoic acid (1.0 equiv).

-

Solvent Addition: Add anhydrous THF via cannula to dissolve the starting material. Cool the flask to 0 °C in an ice-water bath under a positive pressure of nitrogen.

-

Reducing Agent Addition: Causality Note: LiAlH₄ is a highly reactive and pyrophoric reagent. It must be added slowly and portion-wise to control the exothermic reaction and hydrogen gas evolution. Carefully add LiAlH₄ (2.5 equiv) in small portions over 30-60 minutes.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C. Self-Validating System Note: A careful, sequential quench is critical for safety and for precipitating aluminum salts for easy filtration. Slowly and sequentially add water (X mL), followed by 15% NaOH solution (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Work-up: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite, washing the filter cake with ample ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as an ethanol/hexane mixture, to yield the final product as a crystalline solid.[4]

Structural Elucidation via Spectroscopic Analysis

Confirming the molecular structure of the synthesized product is paramount. A combination of NMR and IR spectroscopy provides unambiguous evidence of its identity and purity. The interpretation relies on comparing the observed spectra with predicted values based on the known effects of the substituents.[5][6]

¹H NMR Spectroscopy

The proton NMR spectrum will show two key regions: the aromatic region and the aliphatic region containing the benzylic protons.

-

Aromatic Protons (δ 7.0-8.0 ppm): Two distinct signals are expected, each integrating to 1H.

-

The proton at C6 will appear as a singlet, shifted downfield due to the deshielding effects of the adjacent chlorine (C2) and the hydroxymethyl group (C1).

-

The proton at C3 will also appear as a singlet, influenced by the adjacent chlorine atoms at C2 and C4.

-

-

Benzylic Protons (-CH₂OH, δ ~4.5-4.8 ppm): This will appear as a singlet integrating to 2H. Its chemical shift is characteristic of a benzylic alcohol.[4] The adjacent hydroxyl proton may cause splitting unless D₂O exchange is performed.

-

Hydroxyl Proton (-OH, variable shift): A broad singlet whose chemical shift is concentration and solvent-dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides a map of the carbon framework.[5][7] Six unique aromatic carbon signals and one aliphatic carbon signal are expected.

| Carbon Position | Expected Chemical Shift (ppm) | Rationale |

| C1 | ~138-142 | Aromatic carbon bearing the -CH₂OH group. |

| C2 | ~133-136 | Aromatic carbon bonded to Chlorine (ipso-carbon). |

| C3 | ~128-132 | Aromatic C-H, influenced by adjacent Cl atoms. |

| C4 | ~134-137 | Aromatic carbon bonded to Chlorine (ipso-carbon). |

| C5 | ~120-124 | Aromatic carbon bonded to Bromine (ipso-carbon). |

| C6 | ~130-133 | Aromatic C-H, influenced by adjacent Cl and Br atoms. |

| -CH₂OH | ~60-65 | Aliphatic carbon of the benzylic alcohol. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

O-H Stretch (Alcohol): A strong, broad absorption band in the region of 3200-3600 cm⁻¹.

-

C-H Stretch (Aromatic): Medium to weak bands typically appearing just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic -CH₂-): Bands in the 2850-2960 cm⁻¹ region.[8]

-

C=C Stretch (Aromatic Ring): Characteristic absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Primary Alcohol): A strong band around 1050 cm⁻¹.

-

C-Cl and C-Br Stretches: Strong bands in the fingerprint region, typically below 800 cm⁻¹.

Applications in Drug Development and Organic Synthesis

5-Bromo-2,4-dichlorobenzyl alcohol is not just a chemical curiosity; it is a strategic building block for creating more complex molecules with potential therapeutic value.

Role as a Pharmaceutical Intermediate

The synthesis of modern APIs often requires multi-step processes where prefabricated, functionalized fragments are coupled together.[9][] This molecule provides a fragment with a defined halogenation pattern and a reactive alcohol handle.

-

Ether Synthesis: The alcohol can be deprotonated to form an alkoxide, which can then act as a nucleophile to displace leaving groups, forming ether linkages. This is a common strategy in the synthesis of drugs like Macitentan, an endothelin receptor antagonist, which contains complex ether functionalities.[11][12]

-

Esterification: The alcohol can be reacted with carboxylic acids or their derivatives to form esters, which can serve as prodrugs or as key structural motifs.

-

Conversion to Benzyl Halide: The hydroxyl group can be converted into a better leaving group, such as a benzyl bromide or chloride (e.g., using PBr₃ or SOCl₂). This transforms the molecule into an electrophilic agent, ready for alkylation reactions with nucleophiles like amines or carbanions. This is a key step in the synthesis of many anticancer and antibacterial agents.[13][14][15]

Sources

- 1. 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Dichlorobenzyl alcohol - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 9. pharmtech.com [pharmtech.com]

- 11. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Preliminary Biological Screening of Substituted Benzyl Alcohols

Abstract

Substituted benzyl alcohols represent a versatile class of organic compounds with a privileged scaffold in medicinal chemistry. Their structural simplicity, synthetic accessibility, and diverse biological activities make them attractive starting points for drug discovery campaigns.[1][2] This in-depth technical guide provides a strategic framework and detailed protocols for the preliminary biological screening of novel substituted benzyl alcohol derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the causality behind experimental choices, ensuring a robust and logically sound screening cascade. We will cover foundational assays for antimicrobial, antioxidant, and cytotoxic activities, complete with step-by-step protocols, data interpretation guidelines, and workflow visualizations to empower your research endeavors.

Foundational Principles: Strategy Before the Screen

A successful preliminary screen is not a random collection of assays but a deliberate, tiered strategy designed to efficiently identify "hit" compounds. The core principle is to build a screening cascade that starts with broad, cost-effective assays and progresses to more specific, complex, and resource-intensive evaluations for promising candidates.

The Centrality of Structure-Activity Relationships (SAR)

The underlying goal of screening a library of substituted benzyl alcohols is to establish an initial Structure-Activity Relationship (SAR). SAR analysis helps interpret how changes in the position and nature of substituents on the benzene ring affect biological activity.[3] A "flat" SAR, where different substitutions yield similar weak activity, may suggest a non-specific mechanism or a challenging target. Conversely, a clear SAR, where specific substitutions dramatically increase potency, is a strong indicator of a specific molecular interaction and provides a clear path for chemical optimization.[4]

Designing the Screening Cascade

The initial screening phase should cast a wide net to identify any potential biological activity.[5] A typical cascade begins with primary assays that are rapid, reproducible, and amenable to high-throughput formats. Compounds that show significant activity ("hits") in these primary screens are then advanced to secondary, more specific assays.

Caption: A typical workflow for a preliminary biological screening cascade.

Antimicrobial Activity Screening

Given the known antimicrobial properties of benzyl alcohol itself, which can disrupt microbial cell membrane integrity, evaluating new derivatives for enhanced or specific antimicrobial activity is a logical starting point.[6][7] Many benzyl alcohol derivatives have been synthesized and tested against various bacterial strains, showing promising efficacy.[8][9][10]

Rationale and Choice of Assay

The primary goal is to determine the minimum concentration of a compound that inhibits microbial growth. The Broth Microdilution assay is a gold-standard method for determining the Minimum Inhibitory Concentration (MIC). It is quantitative, reproducible, and more informative than qualitative methods like the disc diffusion assay.[11]

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol is adapted for a 96-well plate format for efficiency.

Materials:

-

Test compounds (substituted benzyl alcohols) dissolved in a suitable solvent (e.g., DMSO).

-

Bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative, Pseudomonas aeruginosa as a Gram-negative representative).[8][10]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium.[11]

-

Sterile 96-well microtiter plates.

-

Spectrophotometer (plate reader).

Procedure:

-

Preparation of Bacterial Inoculum:

-

Culture bacteria overnight in CAMHB at 37°C.

-

Dilute the overnight culture in fresh CAMHB to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.[11]

-

-

Compound Dilution Series:

-

In the 96-well plate, add 100 µL of CAMHB to wells 2 through 12.

-

In well 1, add 200 µL of the test compound at a starting concentration (e.g., 2000 µg/mL).

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (broth and bacteria, no compound).

-

Well 12 serves as the sterility control (broth only).

-

-

Inoculation:

-

Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well is 200 µL.

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.[11]

-

-

Reading Results:

-

The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by reading the optical density (OD) at 600 nm with a plate reader.

-

Data Presentation

Results should be summarized in a table for clear comparison across multiple compounds and bacterial strains.

| Compound ID | Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. P. aeruginosa |

| BZ-01 | 4-Chloro | 128 | 256 |

| BZ-02 | 3,5-dimethoxy | 64 | 128 |

| BZ-03 | 4-Nitro | 32 | 64 |

| Amoxicillin | (Control) | 8 | >1024 |

Antioxidant Capacity Assessment

Many disease pathologies involve oxidative stress caused by reactive oxygen species (ROS). Compounds that can scavenge free radicals have therapeutic potential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple, rapid, and widely used method to screen for radical scavenging activity.[12][13]

Rationale and Mechanism

DPPH is a stable free radical with a deep violet color, showing a strong absorbance maximum around 517 nm.[14] When an antioxidant compound donates a hydrogen atom to DPPH, it is reduced to a pale yellow hydrazine, causing the absorbance to decrease. The degree of discoloration is proportional to the scavenging activity of the compound.[12]

Sources

- 1. Benzyl alcohol synthesis by benzylic substitution [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Novel (+)-Neoisopulegol-Based O-Benzyl Derivatives as Antimicrobial Agents | MDPI [mdpi.com]

- 4. resources.biomol.com [resources.biomol.com]

- 5. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]

- 7. activeconceptsllc.com [activeconceptsllc.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Journal of the Turkish Chemical Society Section A: Chemistry » Submission » SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES [dergipark.org.tr]

- 11. WO2003078367A2 - Benzyl alcohol derivatives and their use as antimicrobial agents - Google Patents [patents.google.com]

- 12. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Bot Verification [rasayanjournal.co.in]

A Theoretical Investigation into the Electronic Landscape of 5-Bromo-2,4-dichlorobenzyl alcohol: A Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for analyzing the electronic properties of 5-Bromo-2,4-dichlorobenzyl alcohol, a halogenated aromatic compound with potential significance in synthetic chemistry and drug discovery. We delineate a robust computational methodology rooted in Density Functional Theory (DFT) to elucidate key electronic characteristics, including molecular geometry, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP). The primary objective is to equip researchers, scientists, and drug development professionals with the theoretical insights and practical workflows necessary to predict the molecule's reactivity, stability, and potential for intermolecular interactions. By explaining the causality behind methodological choices and providing a reproducible protocol, this guide serves as a self-validating system for computational analysis, ultimately facilitating more informed decision-making in the early stages of drug development.

Introduction: The Significance of Halogenated Benzyl Alcohols

Halogenated organic molecules are of profound interest in medicinal chemistry and materials science. The inclusion of halogen atoms can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, influencing everything from metabolic stability to binding affinity. 5-Bromo-2,4-dichlorobenzyl alcohol is a structurally interesting compound, featuring an aromatic ring substituted with three electron-withdrawing halogen atoms (one bromine, two chlorine) and a hydroxymethyl group. This unique combination of functional groups suggests a complex electronic profile that dictates its chemical behavior.

Understanding the electronic properties of such a molecule is paramount for predicting its reactivity, identifying sites susceptible to metabolic attack, and designing derivatives with enhanced therapeutic potential. For instance, the distribution of electron density, governed by the interplay of the electronegative halogens and the polar alcohol moiety, is crucial for its interaction with biological targets like protein binding pockets. Theoretical studies provide a powerful, cost-effective means to probe these properties at the quantum level before committing to extensive and expensive laboratory synthesis.[1]

This guide will focus on a standard and reliable computational approach, Density Functional Theory (DFT), to model and interpret the electronic structure of 5-Bromo-2,4-dichlorobenzyl alcohol.

Computational Methodology: A Self-Validating Approach

The cornerstone of a reliable theoretical study is the selection of an appropriate computational method and basis set. This choice is not arbitrary; it is dictated by the chemical nature of the molecule and the desired balance between accuracy and computational cost.

The Rationale for Density Functional Theory (DFT)

For molecules of this size, Density Functional Theory (DFT) offers an exceptional balance of accuracy and efficiency. Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen. B3LYP has a long-standing track record of providing reliable geometric and electronic properties for a wide array of organic compounds, including those containing halogens.[2][3]

Basis Set Selection: Accounting for Halogens

The choice of basis set is critical for accurately describing the electron distribution, especially around electronegative atoms. We select the 6-311++G(d,p) Pople-style basis set. The components of this basis set are chosen for specific reasons:

-

6-311G : A triple-zeta valence basis set that provides a flexible and accurate description of the valence electrons, which are most involved in chemical bonding and reactions.

-

++ : The double plus signs indicate the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. These functions are essential for describing the behavior of electrons far from the nucleus, which is crucial for anions, weak interactions, and accurately calculating properties like electron affinity.

-

(d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for the distortion of atomic orbitals, which is necessary to correctly model the shape of the electron density in a molecular environment, particularly in systems with multiple electronegative centers like 5-Bromo-2,4-dichlorobenzyl alcohol.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set is well-established for investigating the electronic properties of halogenated aromatic systems.[2][3]

Predicted Electronic Properties and Their Implications

While this guide does not generate novel data, it outlines the expected results from a DFT/B3LYP/6-311++G(d,p) calculation on 5-Bromo-2,4-dichlorobenzyl alcohol and discusses their practical interpretations.

Optimized Molecular Geometry

The first step in any computational analysis is to find the molecule's lowest energy structure. The key parameters to analyze from the optimized geometry would be the bond lengths (C-Cl, C-Br, C-O) and the dihedral angles that describe the orientation of the hydroxymethyl group relative to the aromatic ring. These parameters provide a foundational understanding of the molecule's three-dimensional shape.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals.[4] They are critical for understanding chemical reactivity.

-

HOMO : Represents the ability to donate an electron. Regions of high HOMO density are likely sites for electrophilic attack. For this molecule, the HOMO is expected to be localized primarily on the π-system of the benzene ring, with some contribution from the p-orbitals of the halogen and oxygen atoms.

-

LUMO : Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack. The LUMO is anticipated to be distributed across the aromatic ring's antibonding π* orbitals, influenced by the electron-withdrawing effects of the halogens.

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive.[5][6]

| Property | Description | Implication for 5-Bromo-2,4-dichlorobenzyl alcohol |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's electron-accepting capability. |

| ΔE (Gap) | ELUMO - EHOMO | A smaller gap correlates with higher chemical reactivity and lower kinetic stability.[6] |

Molecular Electrostatic Potential (MEP) Surface

The MEP is an invaluable tool in drug design for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules.[7][8] It maps the electrostatic potential onto the electron density surface, color-coding regions to indicate their charge characteristics.[9]

-

Red Regions (Negative Potential) : These are electron-rich areas, typically found around electronegative atoms. They represent sites for electrophilic attack. For 5-Bromo-2,4-dichlorobenzyl alcohol, prominent red regions are expected over the oxygen atom of the hydroxyl group and, to a lesser extent, the halogen atoms.

-

Blue Regions (Positive Potential) : These are electron-deficient areas, which are susceptible to nucleophilic attack. The most positive potential is expected around the hydrogen atom of the hydroxyl group due to the strong polarization of the O-H bond.

-

Green Regions (Neutral Potential) : These areas are typically associated with the nonpolar carbon framework of the aromatic ring.

Understanding the MEP is crucial for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are fundamental to drug-receptor binding.[10]

Experimental Protocol: A Step-by-Step Workflow

This section provides a detailed methodology for performing the theoretical calculations described in this guide, ensuring reproducibility.

Software Requirement: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

Protocol Steps:

-

Molecule Construction:

-

Build the 3D structure of 5-Bromo-2,4-dichlorobenzyl alcohol using a molecular editor (e.g., GaussView, Avogadro).

-

Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.

-

-

Input File Preparation:

-

Create an input file for the quantum chemistry software.

-

Specify the charge (0) and multiplicity (1, for a singlet ground state).

-

Define the calculation type. This is a two-step process:

-

Step 1: Geometry Optimization. Use the keyword Opt (for optimization) and Freq (to calculate vibrational frequencies). The frequency calculation is crucial to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

Step 2: Single-Point Energy and Property Calculation. Use the optimized geometry from the previous step to calculate the final electronic properties.

-

-

Specify the level of theory using the appropriate keyword, for example: # B3LYP/6-311++G(d,p).

-

Specify the coordinates of the atoms obtained from Step 1.

-

-

Execution and Analysis:

-

Submit the input file to the quantum chemistry software for calculation.

-

Upon completion, analyze the output file.

-

Geometry: Extract the final optimized bond lengths, angles, and dihedral angles.

-

Frequencies: Check the frequency calculation to ensure there are no imaginary frequencies.

-

Electronic Properties: Extract the energies of the HOMO and LUMO orbitals.

-

Visualization: Use visualization software (e.g., GaussView, VMD) to generate isosurfaces for the HOMO and LUMO orbitals and to create the MEP surface map.

-

Visualizations: Conceptual Frameworks

Diagrams are essential for representing complex workflows and relationships in a clear, concise manner.

Caption: Computational workflow for analyzing electronic properties.

Sources

- 1. Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. repository.up.ac.za [repository.up.ac.za]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. ossila.com [ossila.com]

- 5. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: 5-Bromo-2,4-dichlorobenzyl Alcohol as a Pivotal Intermediate in Medicinal Chemistry

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 5-Bromo-2,4-dichlorobenzyl alcohol as a key intermediate in medicinal chemistry. This document outlines its synthesis, physicochemical properties, and a detailed protocol for its application in the synthesis of advanced pharmaceutical compounds, with a particular focus on the development of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors.

Introduction: The Strategic Importance of Halogenated Benzyl Alcohols in Drug Discovery

Halogenated benzyl alcohols are a class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of pharmaceutical agents. The presence and specific placement of halogen atoms on the benzene ring significantly influence the molecule's reactivity and the biological activity of its derivatives. 5-Bromo-2,4-dichlorobenzyl alcohol, with its distinct substitution pattern, offers medicinal chemists a unique scaffold for the construction of complex molecules, particularly in the realm of metabolic disease therapeutics.

The primary hydroxyl group provides a reactive handle for various transformations, while the halogen atoms can be exploited for cross-coupling reactions or to modulate the electronic properties and metabolic stability of the final drug candidate. This guide will specifically explore its application as a precursor in the synthesis of SGLT2 inhibitors, a class of drugs revolutionizing the treatment of type 2 diabetes.

Physicochemical Properties of 5-Bromo-2,4-dichlorobenzyl Alcohol

A thorough understanding of the physicochemical properties of an intermediate is crucial for optimizing reaction conditions and ensuring the purity of the final product.

| Property | Value | Source/Method |

| Molecular Formula | C₇H₅BrCl₂O | Calculated |

| Molecular Weight | 255.93 g/mol | Calculated |

| Appearance | White to off-white solid | Predicted |

| Melting Point | Not available (predicted to be a low-melting solid) | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in methanol, ethanol, dichloromethane; Insoluble in water | Predicted |

| CAS Number | Not assigned | - |

Synthesis of 5-Bromo-2,4-dichlorobenzyl Alcohol

The most direct and efficient laboratory-scale synthesis of 5-Bromo-2,4-dichlorobenzyl alcohol involves the selective reduction of the corresponding aldehyde, 5-Bromo-2,4-dichlorobenzaldehyde.

Rationale for Synthetic Route

The reduction of an aldehyde to a primary alcohol is a fundamental and high-yielding transformation in organic synthesis. Sodium borohydride (NaBH₄) is selected as the reducing agent due to its mild nature, high chemoselectivity for aldehydes and ketones, and operational simplicity. Methanol serves as a suitable protic solvent that facilitates the reaction without reacting violently with the reducing agent. This method avoids the use of more reactive and hazardous hydrides like lithium aluminum hydride (LAH), making it a safer and more practical choice for general laboratory use.

Experimental Workflow for Synthesis

Caption: Synthesis Workflow Diagram.

Detailed Synthesis Protocol

Materials:

-

5-Bromo-2,4-dichlorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-Bromo-2,4-dichlorobenzaldehyde (1.0 eq) in methanol (approximately 10 mL per gram of aldehyde).

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

-

Reduction: Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the effervescence ceases and the pH is acidic (pH ~2-3).

-

Work-up:

-

Remove the methanol from the reaction mixture using a rotary evaporator.

-

Add water to the residue and extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude 5-Bromo-2,4-dichlorobenzyl alcohol by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Application in the Synthesis of SGLT2 Inhibitors: A Case Study of a Dapagliflozin Analogue

5-Bromo-2,4-dichlorobenzyl alcohol is a key precursor for the synthesis of the aglycone portion of C-aryl glucoside SGLT2 inhibitors, such as Dapagliflozin.[1][2] The following protocol outlines a key synthetic transformation where this intermediate would be utilized.

Rationale for Application

In the synthesis of Dapagliflozin and related SGLT2 inhibitors, a crucial step involves the formation of a diarylmethane moiety.[3] 5-Bromo-2,4-dichlorobenzyl alcohol can be converted to the corresponding benzyl bromide, which then undergoes a Friedel-Crafts alkylation with a suitable aromatic partner (e.g., phenetole) to construct the core diarylmethane scaffold. The bromine atom on the benzyl alcohol serves as a handle for subsequent lithiation and coupling with a protected glucose derivative.[4]

Synthetic Pathway Overview

Caption: SGLT2 Inhibitor Synthetic Pathway.

Protocol for Friedel-Crafts Alkylation

This protocol describes the conversion of 5-Bromo-2,4-dichlorobenzyl alcohol to the corresponding benzyl bromide followed by its use in a Friedel-Crafts alkylation reaction.

Part A: Synthesis of 5-Bromo-2,4-dichlorobenzyl Bromide

Materials:

-

5-Bromo-2,4-dichlorobenzyl alcohol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen atmosphere setup

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 5-Bromo-2,4-dichlorobenzyl alcohol (1.0 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Bromination: Slowly add phosphorus tribromide (0.4 eq) dropwise via a dropping funnel, maintaining the temperature below 5 °C.

-

Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Separate the organic layer, and wash it with cold water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 5-Bromo-2,4-dichlorobenzyl bromide is often used directly in the next step without further purification due to its lachrymatory nature.

Part B: Friedel-Crafts Alkylation

Materials:

-

Crude 5-Bromo-2,4-dichlorobenzyl bromide

-

Phenetole (4-ethoxybenzene)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

-

Catalyst Suspension: In a separate flame-dried flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous DCM and cool to 0 °C.

-

Addition of Reactants: To the cooled catalyst suspension, add a solution of the crude 5-Bromo-2,4-dichlorobenzyl bromide (1.0 eq) and phenetole (1.2 eq) in anhydrous DCM dropwise.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC.

-

Quenching and Work-up: Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl. Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting diarylmethane intermediate by column chromatography.

Conclusion

5-Bromo-2,4-dichlorobenzyl alcohol is a highly valuable and versatile intermediate in medicinal chemistry. Its synthesis via the reduction of the corresponding aldehyde is straightforward and scalable. The strategic placement of its functional groups allows for its effective incorporation into complex molecular architectures, as demonstrated by its utility in the synthesis of SGLT2 inhibitors. The protocols provided herein offer a solid foundation for researchers to utilize this key building block in their drug discovery and development endeavors.

References

-

PubChem. 2,4-Dichlorobenzyl alcohol. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. Pharmaceutical composition comprising 2,4-dichlorobenzyl alcohol and amylmetacresol.

- Google Patents. Preparation of dichlorobenzyl alcohol.

- Morokutti-Kurz, M., Graf, C., & Prieschl-Grassauer, E. (2017).

-

ResearchGate. Amylmetacresol/2,4-dichlorobenzyl alcohol, hexylresorcinol, or carrageenan lozenges as active treatments for sore throat. Available from: [Link]

- Matthews, D., Atkinson, R., & Shephard, A. (2018). Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis. International Journal of General Medicine, 11, 451–456.

- Agency for Clinical Innovation.

- Zhang, Y., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Pharmaceutical Fronts.

- Imperial College London. Organic Synthesis Part 2 - Functional Group Interconversions.

- Lee, J., et al. (2019). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Omega, 4(2), 3493-3500.

- Google Patents. A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane.

- B, P., & V, S. (2021).

- Worldwidejournals.com. Chemistry Ecofriendly Synthesis and Characterization of Halo Substituted Benzylalcohols.

- Sunkara, B., & Tummalapalli Naga Venkata, G. K. (2023). Development of novel gradient RP-HPLC method for separation of dapagliflozin and its process-related impurities: insight into stability profile and degradation pathway, identification of degradants using LCMS. Future Journal of Pharmaceutical Sciences, 9(1), 1-13.

- Benchchem. Using 2-Bromo-3,6-dichlorobenzyl alcohol as a building block in organic synthesis.

- Ren, J., et al. (2014). Improved synthesis of dapagliflozin. Chinese Journal of Medicinal Chemistry, 24(5), 375-379.

- Massachusetts Institute of Technology. Organic Chemistry 5.

- MDPI. Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts.

- Zhao, X. Y. (2016). Redeveloping Drugs Based on Existing Patents. Journal of Pharmaceutical Care & Health Systems, 3(3), 1-4.

- Khan Academy.

- Master Organic Chemistry. Functional Groups In Organic Chemistry.

- Purdue University. Functional Groups.

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-2,4-dichlorobenzyl alcohol

Introduction: The Strategic Importance of 5-Bromo-2,4-dichlorobenzyl alcohol in Complex Synthesis

5-Bromo-2,4-dichlorobenzyl alcohol is a valuable and versatile building block in modern organic synthesis. Its trifunctional nature, featuring a reactive benzylic alcohol, a bromine atom amenable to cross-coupling, and two chlorine atoms that can be targeted for further functionalization or serve to modulate the electronic properties of the aromatic ring, makes it a strategic starting material for the synthesis of a wide array of complex molecules. This is particularly relevant in the fields of medicinal chemistry and materials science, where precise control over molecular architecture is paramount. The hydroxyl group can be easily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, while the bromine atom provides a handle for the powerful and versatile palladium-catalyzed cross-coupling reactions. These reactions, which form the cornerstone of modern carbon-carbon and carbon-heteroatom bond formation, allow for the efficient and selective construction of intricate molecular frameworks.[1][2] This guide provides detailed protocols and mechanistic insights for the application of several key palladium-catalyzed cross-coupling reactions with 5-Bromo-2,4-dichlorobenzyl alcohol.

Core Concepts in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, a fact recognized by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[3] These reactions generally proceed through a common catalytic cycle involving a Pd(0) active species.[1][3] The cycle typically consists of three key steps: oxidative addition of an organic halide to the Pd(0) complex, transmetalation with an organometallic reagent (in the case of Suzuki, Stille, and Negishi couplings), and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[4] The choice of ligands, bases, and solvents is crucial for the success of these reactions, as they influence the stability and reactivity of the palladium catalyst and the reaction intermediates.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[5][6] Its popularity in the pharmaceutical industry stems from the mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents.[6][7][8]

Causality Behind Experimental Choices in Suzuki-Miyaura Coupling

-

Palladium Precatalyst: Pd(PPh₃)₄ is a common and effective precatalyst that is reduced in situ to the active Pd(0) species. Other efficient precatalysts include PdCl₂(dppf) and Pd(OAc)₂ with a suitable phosphine ligand.

-

Ligand: Triphenylphosphine (PPh₃) is a widely used ligand that stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle. The choice of ligand can significantly impact the reaction's efficiency.

-

Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[9] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly employed.

-

Solvent: A mixture of an organic solvent (like toluene or dioxane) and water is often used. Water is essential for dissolving the inorganic base and promoting the formation of the "ate" complex.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2,4-dichlorobenzyl alcohol with Phenylboronic Acid

Materials:

-

5-Bromo-2,4-dichlorobenzyl alcohol (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Toluene (5 mL/mmol of aryl bromide)

-

Water (1 mL/mmol of aryl bromide)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-2,4-dichlorobenzyl alcohol, phenylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

-

Add toluene and water to the reaction mixture.

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Sources

- 1. fiveable.me [fiveable.me]

- 2. mdpi.com [mdpi.com]

- 3. Heck reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nobelprize.org [nobelprize.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Suzuki Coupling [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 5-Bromo-2,4-dichlorobenzyl Alcohol Derivatives

Welcome to the Technical Support Center for the synthesis and derivatization of 5-Bromo-2,4-dichlorobenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of working with this versatile chemical intermediate. Our focus is on providing practical, field-tested insights to optimize your reaction conditions, maximize yields, and ensure the highest purity of your products.

I. Troubleshooting Guide: Synthesis of 5-Bromo-2,4-dichlorobenzyl Alcohol

The primary and most efficient route to synthesize 5-Bromo-2,4-dichlorobenzyl alcohol is through the reduction of its corresponding aldehyde, 5-Bromo-2,4-dichlorobenzaldehyde. This section addresses common issues encountered during this critical step.

Q1: My yield of 5-Bromo-2,4-dichlorobenzyl alcohol is consistently low. What are the potential causes and how can I improve it?

Low yields in the reduction of 5-Bromo-2,4-dichlorobenzaldehyde can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Potential Cause 1: Incomplete Reaction

-

Causality: The reducing agent may not be sufficiently reactive or may have degraded. Sodium borohydride (NaBH₄) is a common and effective choice for this transformation, but its reactivity can be influenced by the solvent and temperature.[1][2]

-

Troubleshooting Actions:

-

Verify Reagent Quality: Use a fresh, unopened container of NaBH₄. Over time, it can absorb moisture and lose its efficacy.

-

Solvent Selection: While methanol or ethanol are common solvents for NaBH₄ reductions, a co-solvent system of THF/methanol or THF/ethanol can enhance the solubility of the starting material and improve reaction rates.[3]

-

Temperature Control: The reaction is typically performed at 0°C to room temperature. If the reaction is sluggish, allowing it to stir at room temperature for a longer duration (4-6 hours) can drive it to completion.

-

Molar Ratio of Reducing Agent: An excess of NaBH₄ is generally used to ensure the complete conversion of the aldehyde. A molar ratio of 1.2 to 1.5 equivalents of NaBH₄ to the aldehyde is recommended.[3]

-

Potential Cause 2: Side Reactions

-

Causality: While NaBH₄ is a relatively mild reducing agent, side reactions can still occur, particularly if the reaction conditions are not optimized. Over-reduction is generally not a concern with NaBH₄ and aldehydes, but other functionalities on derivative molecules could be susceptible.[1]

-

Troubleshooting Actions:

-

Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the appearance of the product. This will help you determine the optimal reaction time and prevent the formation of byproducts from prolonged reaction times.

-

pH Control during Workup: Acidic workup conditions are necessary to quench the reaction and protonate the resulting alkoxide. However, overly harsh acidic conditions could potentially lead to degradation of the product. A saturated aqueous solution of ammonium chloride (NH₄Cl) is a mild and effective quenching agent.[3]

-

Potential Cause 3: Product Loss During Workup and Purification

-

Causality: 5-Bromo-2,4-dichlorobenzyl alcohol has moderate polarity and some solubility in water, which can lead to losses during the extraction process.[4] Improper purification techniques can also significantly reduce the final yield.

-

Troubleshooting Actions:

-

Extraction Efficiency: After quenching the reaction, extract the aqueous layer multiple times (at least 3x) with a suitable organic solvent like ethyl acetate or dichloromethane to ensure complete recovery of the product.

-

Brine Wash: Washing the combined organic layers with brine (saturated NaCl solution) can help to remove residual water and improve the separation of the organic and aqueous phases.

-

Purification Method: For high purity, column chromatography on silica gel is recommended. A gradient elution system starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with ethyl acetate is typically effective. Recrystallization from a solvent system like ethanol/water or ethyl acetate/hexane can also be an effective purification method.[5]

-

II. Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2,4-dichlorobenzyl alcohol via Reduction of 5-Bromo-2,4-dichlorobenzaldehyde

This protocol is adapted from established procedures for the reduction of substituted benzaldehydes.[1][2][3]

Materials:

-

5-Bromo-2,4-dichlorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 5-Bromo-2,4-dichlorobenzaldehyde (1.0 eq) in a mixture of THF and MeOH (4:1 v/v).

-

Cool the solution to 0°C in an ice bath with stirring.

-

Slowly add NaBH₄ (1.2 eq) portion-wise to the cooled solution.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

-

Once the starting material is consumed, slowly add saturated aqueous NH₄Cl solution to quench the reaction.

-

Extract the aqueous layer with EtOAc (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/EtOAc gradient.

Workflow Diagram:

Caption: Workflow for the synthesis of 5-Bromo-2,4-dichlorobenzyl alcohol.

III. Frequently Asked Questions (FAQs)

Q2: Can I use Lithium Aluminum Hydride (LiAlH₄) for the reduction?

Yes, Lithium Aluminum Hydride (LiAlH₄) can also be used to reduce 5-Bromo-2,4-dichlorobenzaldehyde. LiAlH₄ is a much stronger reducing agent than NaBH₄ and will readily reduce aldehydes to primary alcohols.[5] However, there are some important considerations:

-

Reactivity and Safety: LiAlH₄ reacts violently with water and other protic solvents. Therefore, the reaction must be carried out under strictly anhydrous conditions using solvents like anhydrous THF or diethyl ether. It is also pyrophoric and must be handled with extreme care.[5]

-

Workup: The workup procedure for a LiAlH₄ reaction is more complex and requires careful, sequential addition of water and a base solution to safely quench the excess reagent and precipitate the aluminum salts.

-

Selectivity: Due to its high reactivity, LiAlH₄ is less chemoselective than NaBH₄. If your starting material contains other reducible functional groups (e.g., esters, amides, nitriles), they will also be reduced by LiAlH₄.

For the selective reduction of an aldehyde, NaBH₄ is generally the preferred reagent due to its milder nature, ease of handling, and simpler workup procedure.

Q3: How can I synthesize ether derivatives from 5-Bromo-2,4-dichlorobenzyl alcohol?

The most common method for synthesizing ethers from an alcohol is the Williamson Ether Synthesis .[6][7] This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction.

Reaction Scheme:

Key Considerations for Optimization:

-

Choice of Base: A strong base is required to deprotonate the benzyl alcohol. Sodium hydride (NaH) is a common and effective choice.

-

Solvent: An aprotic polar solvent like THF or DMF is ideal for this reaction as it will not interfere with the strong base and can help to solvate the alkoxide.

-

Alkyl Halide: The Williamson ether synthesis works best with primary alkyl halides. Secondary and tertiary alkyl halides are more prone to undergo elimination (E2) reactions, leading to the formation of alkenes as byproducts.[7]

-

Temperature: The reaction is typically carried out at room temperature or with gentle heating to facilitate the Sₙ2 reaction.

Troubleshooting Williamson Ether Synthesis:

-

Low Yield:

-

Ensure anhydrous conditions, as any water will quench the strong base.

-

Use a sufficient excess of the alkyl halide to drive the reaction to completion.

-

If using a secondary alkyl halide, consider alternative ether synthesis methods.

-

-

Formation of Elimination Products:

-

Use a primary alkyl halide whenever possible.

-

Keep the reaction temperature as low as feasible while still achieving a reasonable reaction rate.

-

Q4: What about the synthesis of ester derivatives?

Esterification of 5-Bromo-2,4-dichlorobenzyl alcohol can be readily achieved through several methods. A common and straightforward approach is the reaction with an acyl chloride or an acid anhydride in the presence of a base.

Reaction with Acyl Chlorides:

This reaction is typically fast and high-yielding. A non-nucleophilic base like pyridine or triethylamine is used to scavenge the HCl byproduct.

Reaction Scheme:

Key Considerations:

-

Reagents: Acyl chlorides are highly reactive and moisture-sensitive. They should be handled in a fume hood with appropriate personal protective equipment.

-

Solvent: An aprotic solvent such as dichloromethane (DCM) or THF is suitable for this reaction.

-

Temperature: The reaction is often carried out at 0°C to control the initial exotherm and then allowed to warm to room temperature.

Data Presentation: Summary of Reaction Conditions

| Reaction Type | Reagents | Solvent | Temperature | Key Considerations |

| Aldehyde Reduction | 5-Bromo-2,4-dichlorobenzaldehyde, NaBH₄ | THF/MeOH | 0°C to RT | Use fresh NaBH₄; monitor by TLC. |

| Williamson Ether Synthesis | 5-Bromo-2,4-dichlorobenzyl alcohol, NaH, Primary Alkyl Halide | Anhydrous THF or DMF | RT to gentle heating | Strictly anhydrous conditions; primary alkyl halide is preferred.[6][7] |

| Esterification | 5-Bromo-2,4-dichlorobenzyl alcohol, Acyl Chloride, Pyridine or Et₃N | DCM or THF | 0°C to RT | Moisture-sensitive reagents; use a non-nucleophilic base. |

Logical Relationship Diagram:

Caption: Synthetic pathways from the starting aldehyde to the target alcohol and its derivatives.

IV. References

-

Organic Syntheses Procedure. (n.d.). 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]

-

Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

-

Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine. Retrieved from

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. Retrieved from

-

Google Patents. (n.d.). CN111099975A - Preparation method of 5-bromo-2-chloro-4'-ethoxy benzophenone. Retrieved from

-

Chemistry LibreTexts. (2023, November 16). 18.2 Synthesis of Ethers. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. Retrieved from [Link]

-

Google Patents. (n.d.). CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid. Retrieved from

-

YouTube. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved from [Link]

-

ResearchGate. (2022, August 22). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

-

University of Toronto. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

Reddit. (2013, March 7). Reduction of an aldehyde with sodium borohydride/ hydrolysis of the borate ester. Retrieved from [Link]

-

YouTube. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

-

YouTube. (2019, January 25). Esterification--Making Esters from Carboxylic Acids. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

-

Google Patents. (n.d.). CN104744227A - 5-bromine-2-chlorobenzaldehyde preparation method. Retrieved from

-

Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. Retrieved from [Link]

-

University of Illinois Springfield. (n.d.). 10.3 PREPARATION OF ETHERS. Retrieved from [Link]

-

YouTube. (2018, January 21). Introduction to Reductions & Sodium Borohydride (Theory & Problems). Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, January 23). Visible Light-Promoted Oxidative Cross-Coupling of Alcohols to Esters. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

YouTube. (2021, January 28). 13.2 Synthesis of Ethers | Organic Chemistry. Retrieved from [Link]

-

J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. www1.chem.umn.edu [www1.chem.umn.edu]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. reddit.com [reddit.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

Technical Support Center: Purification of 5-Bromo-2,4-dichlorobenzyl alcohol

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 5-Bromo-2,4-dichlorobenzyl alcohol. The purity of this compound is critical for its downstream applications, and this guide offers practical, field-proven insights to address common challenges encountered during its purification.

Introduction: The Critical Role of Purity

5-Bromo-2,4-dichlorobenzyl alcohol is a key building block in the synthesis of various pharmaceutical compounds. The presence of impurities, even in trace amounts, can significantly impact the yield, stereoselectivity, and safety profile of subsequent reactions and final active pharmaceutical ingredients (APIs). This guide is designed to provide a systematic approach to identifying and removing these impurities, ensuring the high purity required for demanding applications.

Frequently Asked Questions (FAQs)

Q1: My crude 5-Bromo-2,4-dichlorobenzyl alcohol has a yellow or brownish tint. What is the likely cause and how can I remove it?

A yellow or brown discoloration in the crude product often indicates the presence of oxidized impurities, primarily the corresponding aldehyde, 5-Bromo-2,4-dichlorobenzaldehyde. Benzyl alcohols are susceptible to oxidation, which can occur during the reaction, work-up, or storage if exposed to air and/or light.

-

Removal Strategy: Both recrystallization and column chromatography are effective at removing this more polar impurity. Activated carbon treatment during recrystallization can also be employed to adsorb colored impurities, but it should be used judiciously to avoid loss of the desired product.

Q2: I'm observing a significant amount of starting material in my crude product. What is the best way to remove it?

Incomplete reaction is a common issue. The choice of purification method will depend on the nature of the starting material.

-

Causality & Solution: If the starting material is significantly less polar than the benzyl alcohol product (e.g., a toluene derivative), flash column chromatography will be highly effective. If the starting material has similar polarity, multiple recrystallizations may be necessary, or a more optimized chromatographic method with a shallow solvent gradient may be required.

Q3: My purification yield is very low. What are the common causes of product loss?

Low yield can be frustrating, but it is often preventable. The most common causes include:

-

Over-use of solvent in recrystallization: Using an excessive amount of hot solvent to dissolve the crude product will result in a significant portion of the desired compound remaining in the mother liquor upon cooling.

-

Improper solvent selection: A solvent that is too "good" (high solubility at room temperature) will lead to poor recovery.

-

Product loss on the column: Highly polar compounds can sometimes adhere strongly to the silica gel in column chromatography, leading to incomplete elution.

-

Decomposition: Although 5-Bromo-2,4-dichlorobenzyl alcohol is relatively stable, prolonged exposure to harsh acidic or basic conditions, or high temperatures, can lead to degradation.

Q4: How can I confirm the purity of my final product?

Several analytical techniques can be used to assess the purity of 5-Bromo-2,4-dichlorobenzyl alcohol:

-

High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid) is a good starting point.

-

Gas Chromatography (GC): Suitable for assessing the presence of volatile impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide a good indication of purity by showing the absence of signals corresponding to common impurities.

-

Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Problem 1: The compound does not dissolve in the hot solvent.

-

Causality: The chosen solvent is not a good "dissolving" solvent for your compound at any temperature.

-

Troubleshooting Actions:

-

Increase the solvent volume gradually: Add more solvent in small portions and bring to a boil after each addition. Be mindful not to add too much, as this will lead to low recovery.

-

Switch to a more suitable solvent: Consult a solvent polarity chart. If you are using a non-polar solvent like hexane, try a more polar solvent like ethyl acetate or isopropanol. For halogenated aromatic compounds, lower aliphatic alcohols or mixtures like ethyl acetate/hexane are often good starting points.[1]

-

Use a solvent mixture: Dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is less soluble) until the solution becomes turbid. Reheat to clarify and then allow it to cool.[1] A patent for a similar compound suggests dissolving in a solvent like petroleum ether or ethyl acetate and then adding an alcohol like ethanol or methanol to induce crystallization.[2]

-

Problem 2: No crystals form upon cooling.

-

Causality: The solution is not supersaturated, either because too much solvent was used or the concentration of the compound is too low. Impurities can also sometimes inhibit crystallization.

-

Troubleshooting Actions:

-

Induce crystallization:

-

Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

-

Seeding: Add a tiny crystal of the pure compound to the solution to act as a template.

-

-

Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.

-

Cool slowly: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.

-

Problem 3: The compound "oils out" instead of forming crystals.

-

Causality: The boiling point of the solvent may be higher than the melting point of the compound, or the solution is too highly supersaturated.

-

Troubleshooting Actions:

-

Reheat the solution: Add a small amount of additional solvent to the oiled-out mixture and reheat until a clear solution is formed. Then, allow it to cool more slowly.

-

Choose a lower-boiling solvent: If the melting point of your compound is low, select a solvent with a lower boiling point.

-

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase (typically silica gel).

Problem 1: Poor separation of the desired compound from impurities.

-

Causality: The polarity of the eluent (mobile phase) is not optimized for the separation.

-

Troubleshooting Actions:

-

Optimize the solvent system using Thin Layer Chromatography (TLC): Before running a column, always find a solvent system that gives good separation on a TLC plate. The desired compound should have an Rf value of approximately 0.2-0.4.

-

Use a shallower gradient: If you are running a gradient elution (gradually increasing the polarity of the mobile phase), make the gradient shallower around the point where your compound elutes.

-

Change the solvent system: If a standard ethyl acetate/hexane system is not working, try a different combination, such as dichloromethane/methanol. For aromatic compounds, a solvent that can engage in π-π interactions, like toluene, can sometimes improve separation.

-

Problem 2: The compound is not eluting from the column.

-

Causality: The eluent is not polar enough to move the compound down the silica gel.

-

Troubleshooting Actions:

-

Gradually increase the polarity of the eluent: If you are using a non-polar solvent like hexane, slowly add a more polar solvent like ethyl acetate or acetone.

-

Consider a stronger solvent system: For very polar compounds, a mixture of dichloromethane and methanol is often effective.

-

Problem 3: Cracking or channeling of the silica gel bed.

-

Causality: Improper packing of the column.

-

Troubleshooting Actions:

-

Pack the column carefully: Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.

-

Use the "wet" packing method: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow it to settle with a gentle flow of the eluent.

-

Potential Impurities and Their Removal

The following table summarizes the likely impurities in 5-Bromo-2,4-dichlorobenzyl alcohol, their probable sources, and recommended purification strategies.

| Impurity Name | Structure (Hypothetical) | Probable Source | Recommended Removal Method |

| 5-Bromo-2,4-dichlorobenzaldehyde | C₇H₃BrCl₂O | Oxidation of the benzyl alcohol | Recrystallization, Column Chromatography |

| 5-Bromo-2,4-dichlorobenzoic acid | C₇H₃BrCl₂O₂ | Over-oxidation of the benzyl alcohol | Base wash (e.g., with NaHCO₃ solution) during work-up, Column Chromatography |

| Unreacted Starting Material | Varies | Incomplete reaction | Column Chromatography, Recrystallization |

| Isomeric Impurities (e.g., other bromo-dichloro-benzyl alcohol isomers) | C₇H₅BrCl₂O | Non-selective halogenation steps in synthesis | Careful Column Chromatography with an optimized solvent system, Multiple Recrystallizations |

| Dibenzyl ether byproduct | C₁₄H₈Br₂Cl₄O | Side reaction during synthesis | Column Chromatography |

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)

This protocol is a good starting point for the recrystallization of 5-Bromo-2,4-dichlorobenzyl alcohol.

-

Dissolution: Place the crude 5-Bromo-2,4-dichlorobenzyl alcohol in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture to boiling with stirring until the solid completely dissolves.

-